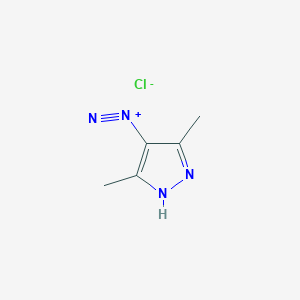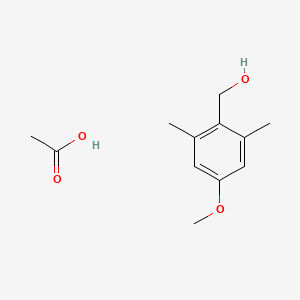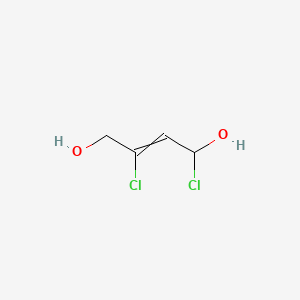
1,3-Dichlorobut-2-ene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichlorobut-2-ene-1,4-diol is an organochlorine compound with the molecular formula C4H6Cl2O2. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a butene backbone. It is a colorless liquid that is used in various chemical processes and industrial applications.
Méthodes De Préparation
The synthesis of 1,3-Dichlorobut-2-ene-1,4-diol typically involves the chlorination of butadiene. The process can be carried out in either liquid or vapor phase. The chlorination reaction produces a mixture of 3,4-dichlorobut-1-ene and 1,3-dichlorobut-2-ene. This mixture is then subjected to isomerization at temperatures ranging from 60 to 120°C in the presence of a catalyst to yield the desired compound .
Analyse Des Réactions Chimiques
1,3-Dichlorobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide, hydrogen chloride, and various catalysts.
Applications De Recherche Scientifique
1,3-Dichlorobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of synthetic rubbers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dichlorobut-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1,3-Dichlorobut-2-ene-1,4-diol can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: This compound has a similar structure but lacks the hydroxyl groups.
2,3-Dichlorobut-2-ene-1,4-diol: This isomer has the chlorine atoms in different positions.
1,4-Dichlorobut-2-ene-1,4-diol: Another isomer with different substitution patterns. The uniqueness of this compound lies in its specific arrangement of chlorine and hydroxyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
92614-16-9 |
|---|---|
Formule moléculaire |
C4H6Cl2O2 |
Poids moléculaire |
156.99 g/mol |
Nom IUPAC |
1,3-dichlorobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Cl2O2/c5-3(2-7)1-4(6)8/h1,4,7-8H,2H2 |
Clé InChI |
BDIQGAYVDMRDQE-UHFFFAOYSA-N |
SMILES canonique |
C(C(=CC(O)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


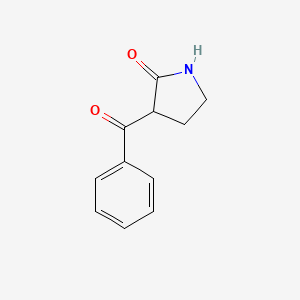

![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
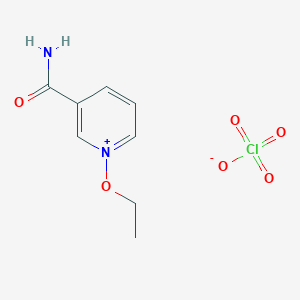
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
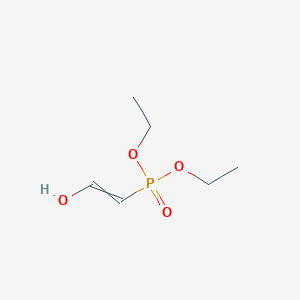
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
